5-Methoxy-1,8-naphthyridin-2(1H)-one
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Overview
Description
5-Methoxy-1,8-naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine core with a methoxy group at the 5-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,8-naphthyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminonicotinic acid and methanol.
Methoxylation: The methoxy group is introduced at the 5-position through a methoxylation reaction using methanol and a suitable catalyst.
Cyclization: The cyclization of the intermediate product is achieved through a condensation reaction, forming the naphthyridine core.
Oxidation: The final step involves the oxidation of the intermediate to introduce the keto group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation Products: Formation of naphthyridine oxides.
Reduction Products: Formation of hydroxyl derivatives.
Substitution Products: Formation of various substituted naphthyridines.
Scientific Research Applications
5-Methoxy-1,8-naphthyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-2(1H)-one: Lacks the methoxy group at the 5-position.
5-Hydroxy-1,8-naphthyridin-2(1H)-one: Contains a hydroxyl group instead of a methoxy group at the 5-position.
5-Methyl-1,8-naphthyridin-2(1H)-one: Contains a methyl group at the 5-position.
Uniqueness
5-Methoxy-1,8-naphthyridin-2(1H)-one is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-methoxy-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-4-5-10-9-6(7)2-3-8(12)11-9/h2-5H,1H3,(H,10,11,12) |
InChI Key |
OGTRVFKBMDYWNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=O)NC2=NC=C1 |
Origin of Product |
United States |
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